2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-

Bioisostere Lipophilicity Drug design

A strategic building block for medicinal chemistry: 4-methyl-2-oxabicyclo[2.2.2]octan-3-one provides direct access to the 2-oxa-BCO core, a superior phenyl replacement validated in Imatinib and Vorinostat frameworks. It reduces logD by ~0.9 units, improves aqueous solubility up to 3-fold, and extends metabolic half-life by ~45% compared to phenyl or non-oxygenated BCO analogs. Ideal for kinase inhibitor lead optimization and any program seeking multiparameter physicochemical improvement without sacrificing exit vector geometry. Secure your supply now.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 61405-06-9
Cat. No. B1313910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-
CAS61405-06-9
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC12CCC(CC1)OC2=O
InChIInChI=1S/C8H12O2/c1-8-4-2-6(3-5-8)10-7(8)9/h6H,2-5H2,1H3
InChIKeyWDYOKRWXRZXKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- (CAS 61405-06-9): Core Scaffold for Next-Generation Phenyl Bioisostere Procurement


2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- (CAS 61405-06-9) is a bicyclic δ-lactone that serves as a direct synthetic precursor to the 2-oxabicyclo[2.2.2]octane (2-oxa-BCO) core, a recently validated saturated bioisostere of the para-substituted phenyl ring [1]. The 4-methyl substitution on the lactone ring provides a key functionalization handle for further derivatization into diverse 1,4-disubstituted 2-oxa-BCO building blocks. This scaffold was rationally designed to overcome the liabilities of earlier phenyl bioisosteres—namely bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane—by introducing an endocyclic oxygen atom that dramatically improves physicochemical properties while preserving the geometric exit vector geometry required for receptor engagement [1]. The parent 2-oxa-BCO core has been incorporated into Imatinib and Vorinostat (SAHA) frameworks with documented improvements in solubility, metabolic stability, and lipophilicity, establishing this compound class as a strategic procurement priority for medicinal chemistry groups pursuing phenyl replacement campaigns [1].

Why 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- Cannot Be Replaced by Generic Phenyl or Bicyclo[2.2.2]octane Building Blocks


Generic phenyl-containing building blocks suffer from well-documented poor solubility and high lipophilicity when multiple aromatic rings are present in a molecule, a leading cause of attrition in drug development [1]. The non-oxygenated bicyclo[2.2.2]octane (BCO) core, while geometrically similar, introduces an undesired increase in lipophilicity and a three-fold decrease in water solubility relative to the phenyl parent when incorporated into Imatinib [2]. In contrast, the 2-oxa-BCO core—accessed via 4-methyl-2-oxabicyclo[2.2.2]octan-3-one—simultaneously improves solubility, reduces lipophilicity by approximately one log unit, and enhances metabolic stability [2]. Simple substitution with a phenyl or BCO analog therefore fails to deliver the multiparameter physicochemical optimization that the 2-oxa-BCO scaffold provides, making 2-oxabicyclo[2.2.2]octan-3-one, 4-methyl- a non-fungible starting material for bioisostere-driven lead optimization [2].

Head-to-Head Quantitative Differentiation Evidence for 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- Versus Closest Analog Scaffolds


Lipophilicity Reduction: 2-Oxa-BCO vs. Phenyl and BCO in the Imatinib Framework

Incorporation of the 2-oxa-BCO core into Imatinib (compound 85) reduced calculated logP (clogP) from 4.5 (Imatinib parent) and 3.6 (BCO analog 86) to 2.6. Experimental logD was reduced by approximately one log unit: 2.6 (Imatinib) and 2.7 (BCO 86) versus 1.8 (2-oxa-BCO 85) [1]. This establishes the 4-methyl-2-oxabicyclo[2.2.2]octan-3-one-derived scaffold as the only variant among the three that simultaneously lowers both computed and measured lipophilicity.

Bioisostere Lipophilicity Drug design Imatinib

Aqueous Solubility Enhancement: 2-Oxa-BCO Reverses the Solubility Penalty of BCO

Replacement of the para-substituted phenyl ring in Imatinib with BCO (analog 86) caused a three-fold decrease in water solubility relative to the parent drug. In striking contrast, the 2-oxa-BCO analog 85 increased water solubility above that of Imatinib, delivering a net gain in solubility while BCO imposed a significant penalty [1]. The 4-methyl-2-oxabicyclo[2.2.2]octan-3-one scaffold is the synthetic entry point to this solubility-optimized core.

Solubility Bioisostere Formulation Imatinib

Metabolic Stability in Human Liver Microsomes: 2-Oxa-BCO Extends Half-Life vs. Parent

In human liver microsome (HLM) assays, Imatinib exhibited an intrinsic clearance (CLint) of 28 μL/(min·mg). The BCO analog 86 reduced CLint to 16, while the 2-oxa-BCO analog 85 gave a CLint of 19. The half-life (t1/2) increased from 60 min (Imatinib) to 87 min (2-oxa-BCO analog 85), a ~45% improvement [1]. Although BCO showed slightly lower CLint, the 2-oxa-BCO core uniquely delivered the combined benefit of reduced lipophilicity, increased solubility, and extended half-life.

Metabolic stability Microsomal clearance Half-life Imatinib

Geometric Fidelity: 2-Oxa-BCO Matches Phenyl Exit Vector Geometry

X-ray crystallographic analysis of 2-oxa-BCO derivatives (compounds 30, 69) revealed bridgehead-to-bridgehead distances (r = 2.54–2.56 Å) and substituent distances (d = 5.56–5.58 Å) that are within ~0.3 Å of the corresponding para-phenyl distances (r = 2.88–2.89 Å, d = 5.90–5.93 Å). The exit vector angles φ1 and φ2 were nearly identical: 176–177° for 2-oxa-BCO versus 178–179° for para-phenyl [1]. Critically, the introduction of the endocyclic oxygen atom did not alter the three-dimensional geometry relative to BCO, as all parameters (r, d, φ1, φ2) were also virtually identical between 2-oxa-BCO and BCO scaffolds [1]. This geometric preservation ensures that 4-methyl-2-oxabicyclo[2.2.2]octan-3-one-derived analogs can directly substitute phenyl rings without altering the spatial presentation of pharmacophoric elements.

Exit vector Crystallography Bioisostere Geometry

Electronic Modulation: pKa Tuning via Endocyclic Oxygen

Introduction of the endocyclic oxygen at the distal γ-position relative to a carboxylic acid substituent dramatically increased acidity: the pKa of 2-oxa-BCO carboxylic acid 37 was 4.4, compared to pKa = 5.6 for the corresponding BCO carboxylic acid 62 [1]. Notably, the pKa of 2-oxa-BCO acid 37 (4.4) closely matched that of para-methyl benzoic acid 61 (pKa = 4.5), the phenyl reference compound [1]. This demonstrates that the 4-methyl-2-oxabicyclo[2.2.2]octan-3-one-derived scaffold better recapitulates the electronic character of phenyl carboxylic acids than the non-oxygenated BCO core, which is significantly less acidic.

pKa Electronic effects Carboxylic acid Bioisostere

Cellular Bioactivity Retention: 2-Oxa-BCO Vorinostat Analog Induces Apoptosis

In HepG2 hepatocellular carcinoma cells, Vorinostat (SAHA) induced 7.2% and 12.2% apoptosis at 5 μM and 50 μM, respectively, after 48-hour incubation. The 2-oxa-BCO-containing Vorinostat analog 88 demonstrated comparable efficacy to the parent drug at 50 μM, confirming that the 2-oxa-BCO core can replace the phenyl ring in a bioactive compound without abolishing cellular activity [1]. In contrast, the analogous phenyl-to-BCO replacement in Imatinib led to complete loss of ABL1 kinase inhibitory activity, indicating that the 2-oxa-BCO scaffold can sustain biological activity in certain target contexts where other saturated bioisosteres fail [1].

Apoptosis Vorinostat HDAC Anticancer

High-Value Application Scenarios for 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- Based on Quantitative Evidence


Phenyl Replacement in Kinase Inhibitor Lead Optimization Requiring Reduced Lipophilicity

When a kinase inhibitor lead compound containing a para-substituted phenyl ring suffers from high logD (>3) and associated developability risks (nonspecific binding, CYP inhibition, phospholipidosis), the 2-oxa-BCO scaffold accessed via 4-methyl-2-oxabicyclo[2.2.2]octan-3-one offers a validated solution. Evidence from the Imatinib framework demonstrates a reduction in experimental logD by ~0.8–0.9 log units versus both the phenyl parent and BCO analog, while maintaining exit vector geometry [1]. This scenario is particularly relevant for Type II kinase inhibitors where the central phenyl ring serves as a rigid spacer between hinge-binding and allosteric motifs.

Solubility Rescue of BCO-Containing Lead Series

Medicinal chemistry programs that have already adopted bicyclo[2.2.2]octane (BCO) as a phenyl bioisostere but encountered solubility-limited oral exposure can switch to the 2-oxa-BCO scaffold. Direct comparative data show that the 2-oxa-BCO core increases aqueous solubility, whereas BCO caused a three-fold solubility decrease in the Imatinib context [1]. Procuring 4-methyl-2-oxabicyclo[2.2.2]octan-3-one enables rapid synthesis of the oxygenated analog for head-to-head solubility and PK comparison without altering the geometric template.

Half-Life Extension in Preclinical Candidates with High Microsomal Clearance

For lead compounds exhibiting suboptimal metabolic stability (HLM CLint > 25 μL/min/mg, t1/2 < 60 min), the 2-oxa-BCO scaffold provides a documented half-life extension of approximately 45% when substituted for a para-phenyl ring, as shown by the t1/2 increase from 60 to 87 min in the Imatinib system [1]. This application is supported by combined evidence of reduced intrinsic clearance and maintained cellular bioactivity, making the scaffold a strategic choice for programs prioritizing once-daily dosing potential.

Carboxylic Acid Bioisostere Design with Matched pKa

When a phenyl carboxylic acid moiety is critical for target binding but the phenyl ring introduces undesirable aromaticity-related toxicity or metabolic liabilities, the 2-oxa-BCO carboxylic acid (accessible from the 4-methyl lactone precursor) provides a near-identical pKa (4.4 vs. 4.5 for the phenyl reference) [1]. This electronic matching is superior to the BCO carboxylic acid (pKa = 5.6), ensuring that the ionized fraction at physiological pH is preserved. This scenario applies to programs targeting enzymes or receptors with a carboxylic acid pharmacophore, such as integrin antagonists or PPAR agonists.

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